

Quantitative PCR Primers for Human PGAM1 and PGAM2: Application Notes and Protocols

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Compound of Interest

Compound Name: *Pgaan*

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Introduction

Phosphoglycerate mutase 1 (PGAM1) and phosphoglycerate mutase 2 (PGAM2) are isoenzymes crucial for the glycolytic pathway, catalyzing the conversion of 3-phosphoglycerate to 2-phosphoglycerate. While both enzymes perform the same catalytic function, their expression is tissue-specific. PGAM1, also known as the brain (B) isoform, is widely expressed in various tissues, whereas PGAM2 is predominantly found in muscle (M) tissues[1][2]. Dysregulation of PGAM1 and PGAM2 expression has been implicated in various diseases, including cancer and metabolic disorders, making them important targets for research and therapeutic development[3][4][5].

These application notes provide detailed information on commercially available, validated quantitative PCR (qPCR) primers for human PGAM1 and PGAM2. Additionally, comprehensive protocols for their use in gene expression analysis are outlined, along with diagrams of relevant signaling pathways and experimental workflows.

Quantitative Data Summary

For reproducible and accurate quantification of PGAM1 and PGAM2 gene expression, several vendors offer pre-designed and validated qPCR primer sets. The following tables summarize the available primer information.

Human PGAM1 qPCR Primers

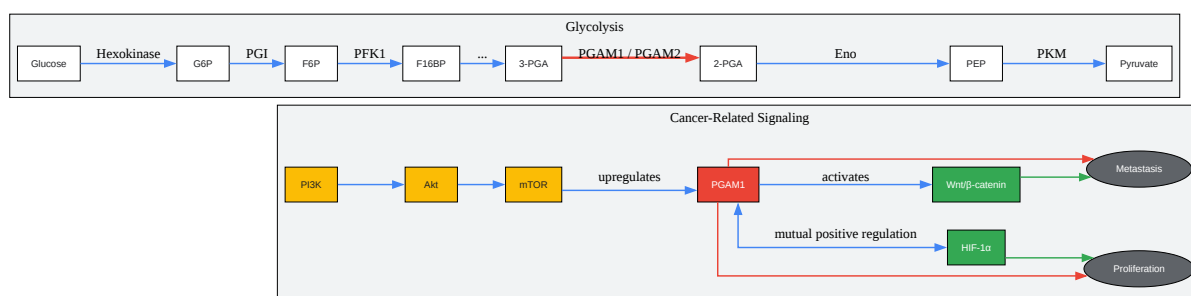
Vendor	Catalog Number	Forward Primer Sequence (5'-3')	Reverse Primer Sequence (5'-3')	RefSeq Accession
OriGene	HP206283	GCTCTGCCCTT CTGGAATGAAG	ATACCAGTCGG CAGGTTCAGCT	NM_002629
Bio-Rad	qHsaCID0011 PGAM1	Proprietary	Proprietary	NC_000010.10
Cloud-Clone	PGE528Hu01	Not Provided	Not Provided	Not Provided

Human PGAM2 qPCR Primers

Vendor	Catalog Number	Forward Primer Sequence (5'-3')	Reverse Primer Sequence (5'-3')	RefSeq Accession
OriGene	HP200271	CCCTTCTGGAA CGAGGAGATT G	AGGTTCAGCTC CATGATCGCCT	NM_000290
Sino Biological	HP102991	Proprietary	Proprietary	Not Provided
Bio-Rad	qHsaCID002252 1	Proprietary	Proprietary	NC_000007.13

Signaling Pathways

PGAM1 and PGAM2 are key enzymes in the glycolytic pathway. Their activity is essential for cellular energy production. PGAM1 has also been shown to be involved in other signaling pathways, particularly in the context of cancer.



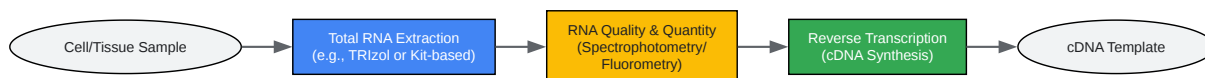
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PGAM1 and PGAM2 in Glycolysis and Cancer Signaling

Experimental Protocols

RNA Extraction and cDNA Synthesis

A standard workflow for gene expression analysis begins with the isolation of high-quality RNA, followed by reverse transcription to generate complementary DNA (cDNA).



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RNA Extraction and cDNA Synthesis Workflow

Protocol: Reverse Transcription

This protocol is for the synthesis of cDNA from total RNA.

Materials:

- Total RNA (up to 1 µg)
- Reverse Transcriptase (e.g., M-MLV)
- 5X Reaction Buffer
- dNTP mix (10 mM each)
- Random Primers or Oligo(dT) primers
- RNase Inhibitor
- Nuclease-free water

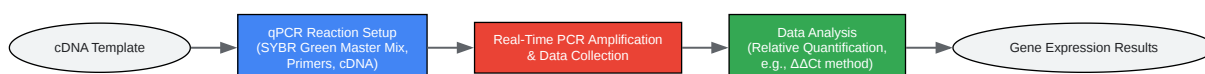
Procedure:

- In a nuclease-free tube, combine the following:
 - Total RNA: 1 µg
 - Primer (Random Primers or Oligo(dT)): 1 µL
 - Nuclease-free water: to a final volume of 10 µL
- Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
- Prepare a master mix by combining the following for each reaction:
 - 5X Reaction Buffer: 4 µL
 - dNTP mix (10 mM): 2 µL
 - RNase Inhibitor: 0.5 µL
 - Reverse Transcriptase: 1 µL

- Nuclease-free water: 2.5 μ L
- Add 10 μ L of the master mix to the RNA-primer mixture from step 1.
- Incubate at 25°C for 10 minutes (for random primers), followed by 37-42°C for 50-60 minutes.
- Inactivate the enzyme by heating at 70°C for 15 minutes.
- The resulting cDNA can be stored at -20°C or used directly for qPCR.

Quantitative PCR (qPCR)

The following is a general protocol for SYBR Green-based qPCR for the quantification of PGAM1 and PGAM2 expression.



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